1-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-6-(1H-pyrrol-1-YL)-1-hexanone
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Overview
Description
1-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-6-(1H-pyrrol-1-YL)-1-hexanone is a complex organic compound that features both indole and pyrrole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of these functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-6-(1H-pyrrol-1-YL)-1-hexanone involves multiple steps, typically starting with the formation of the indole and pyrrole rings. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-6-(1H-pyrrol-1-YL)-1-hexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-6-(1H-pyrrol-1-YL)-1-hexanone involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission . The compound may also interact with enzymes and proteins involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole and pyrrole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Pyrrole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Compared to these compounds, 1-[4-(1H-Indol-3-YL)-3,6-dihydro-1(2H)-pyridinyl]-6-(1H-pyrrol-1-YL)-1-hexanone is unique due to its combined indole and pyrrole structures, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H27N3O |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-6-pyrrol-1-ylhexan-1-one |
InChI |
InChI=1S/C23H27N3O/c27-23(10-2-1-5-13-25-14-6-7-15-25)26-16-11-19(12-17-26)21-18-24-22-9-4-3-8-20(21)22/h3-4,6-9,11,14-15,18,24H,1-2,5,10,12-13,16-17H2 |
InChI Key |
MSCIKFGBFABRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CCCCCN4C=CC=C4 |
Origin of Product |
United States |
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